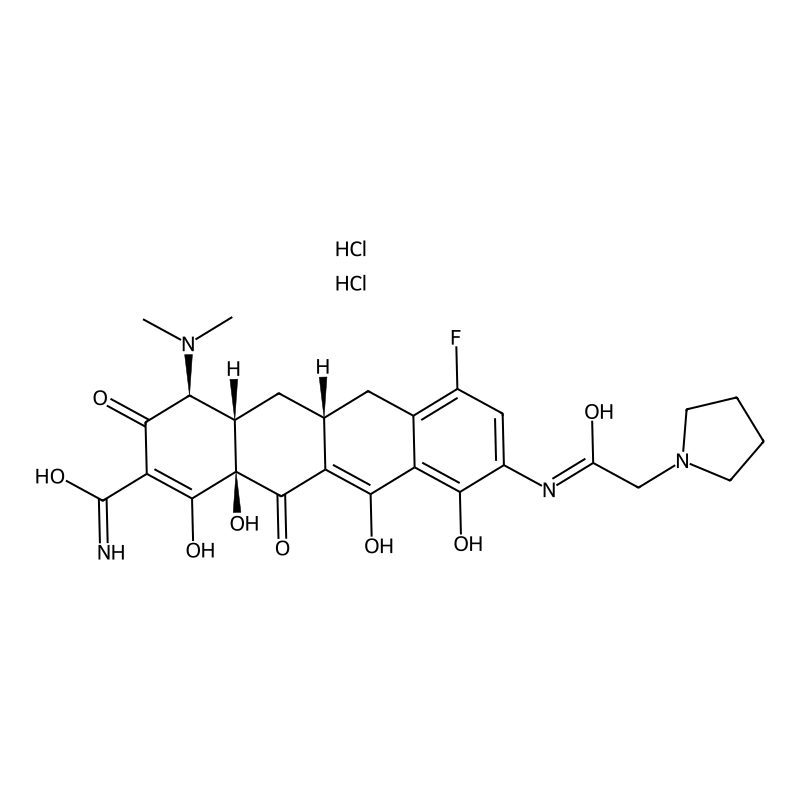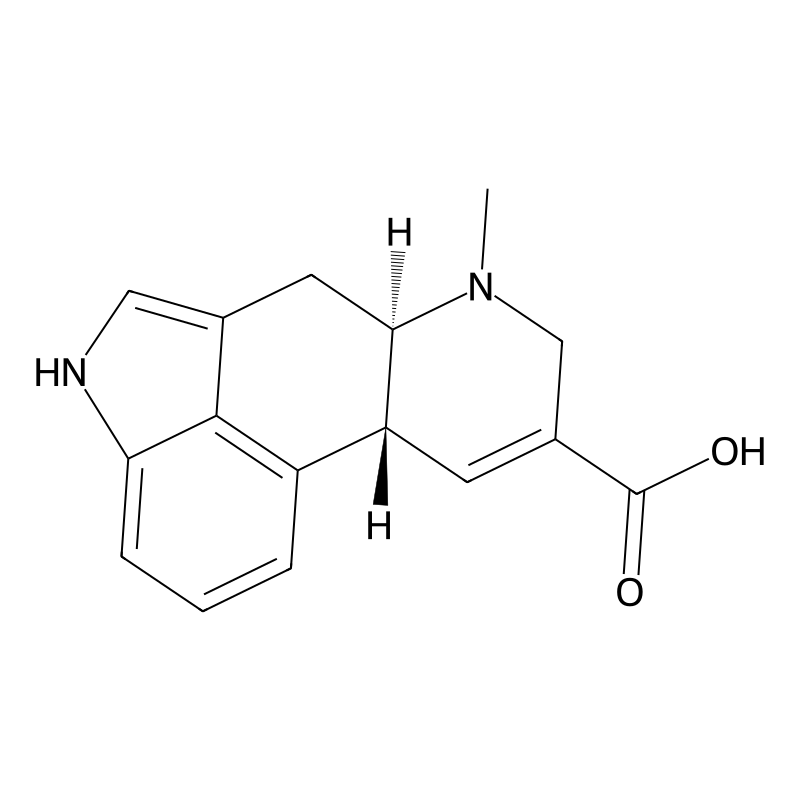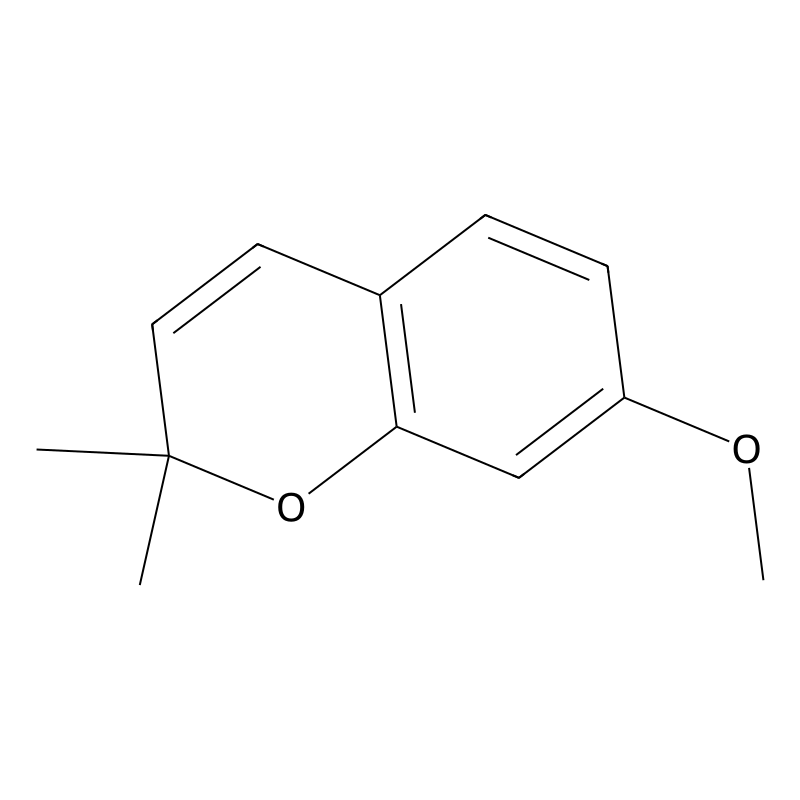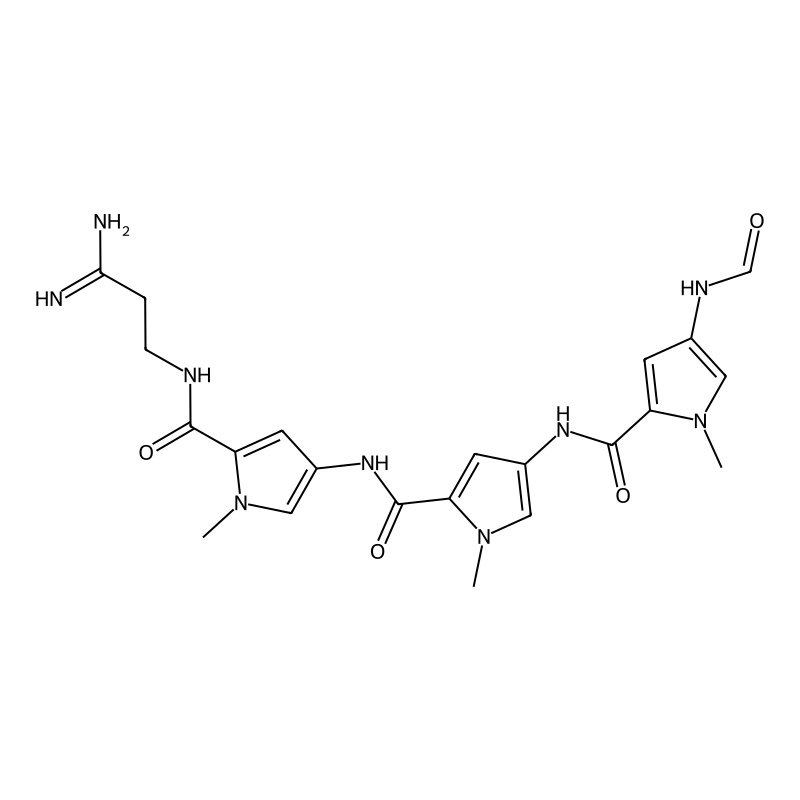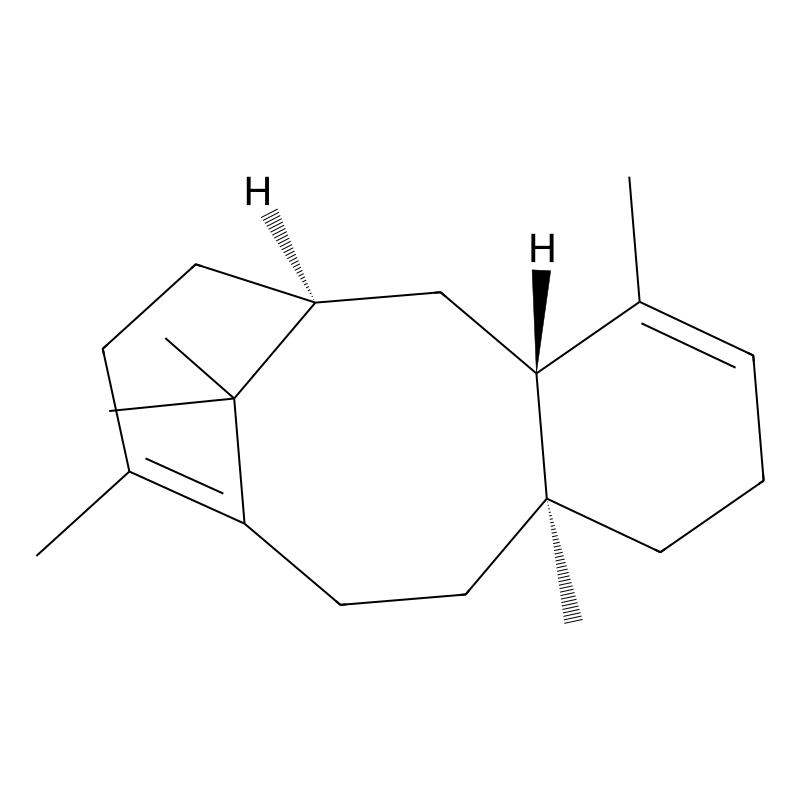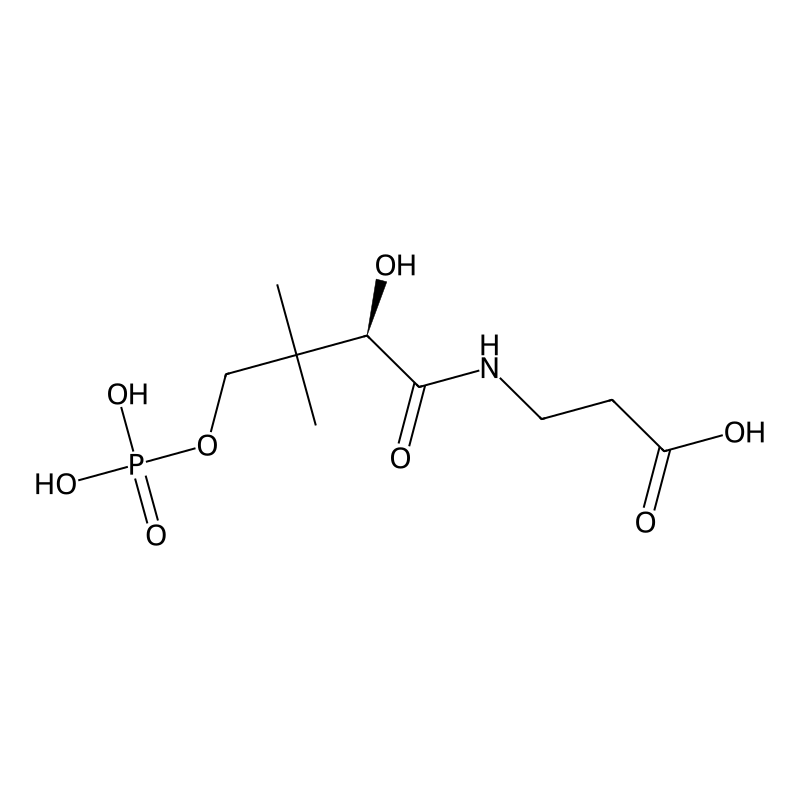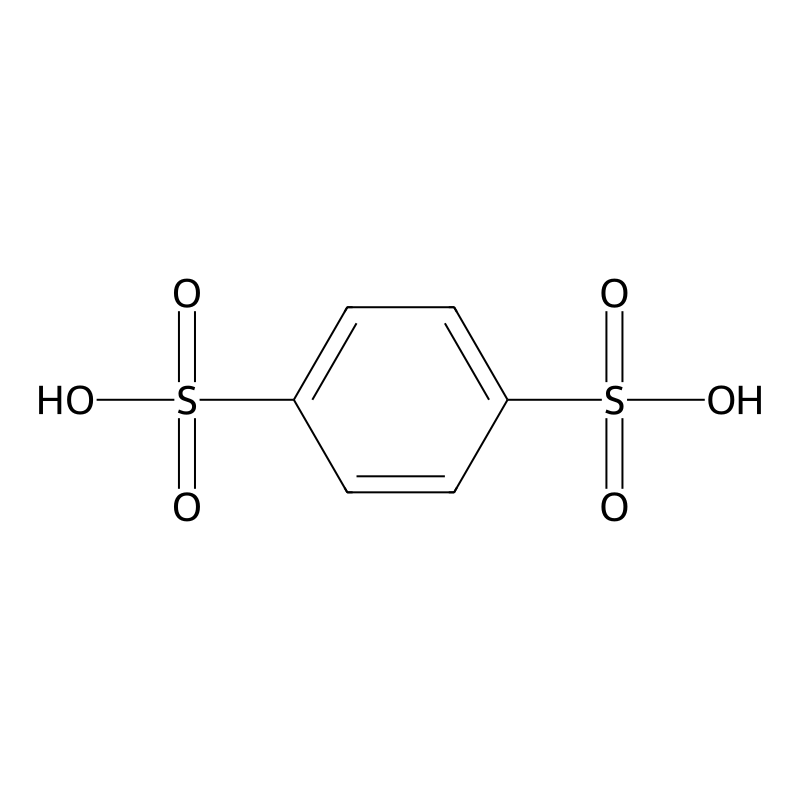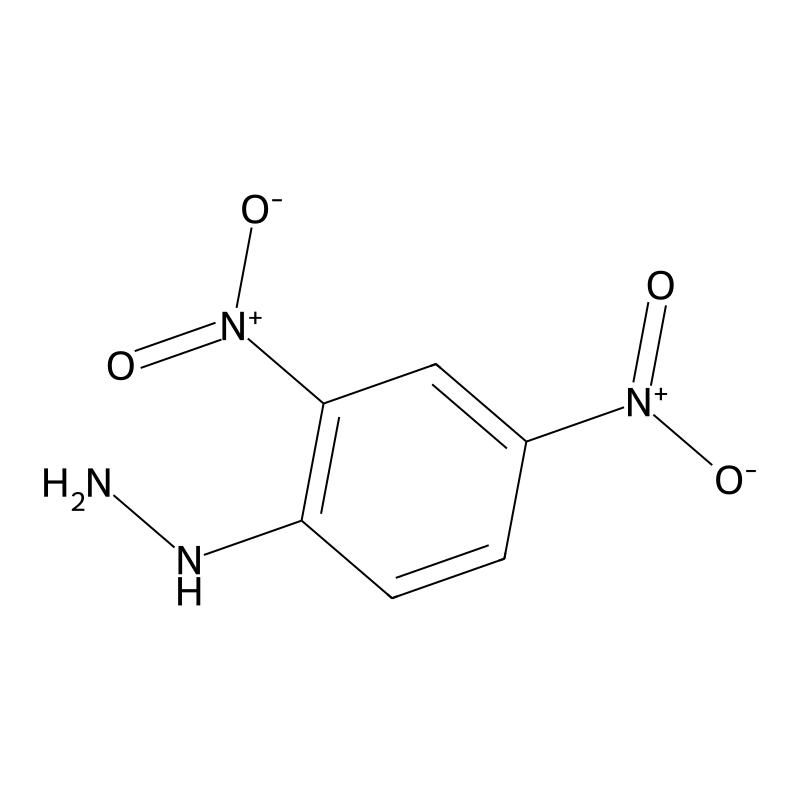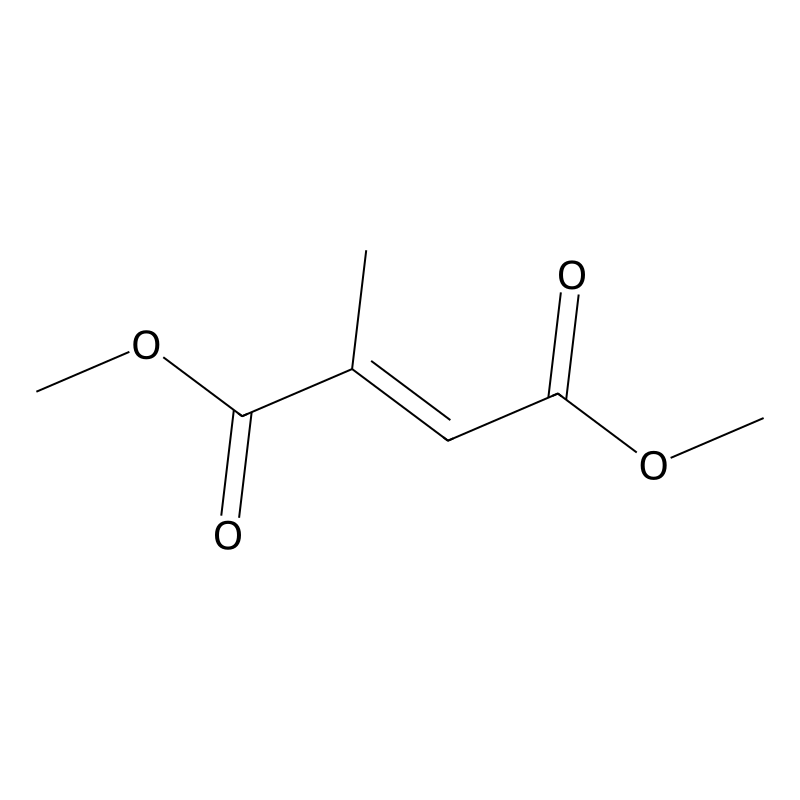1,2-Difluoro-3-methyl-4-nitrobenzene
Catalog No.
S865040
CAS No.
914348-35-9
M.F
C7H5F2NO2
M. Wt
173.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
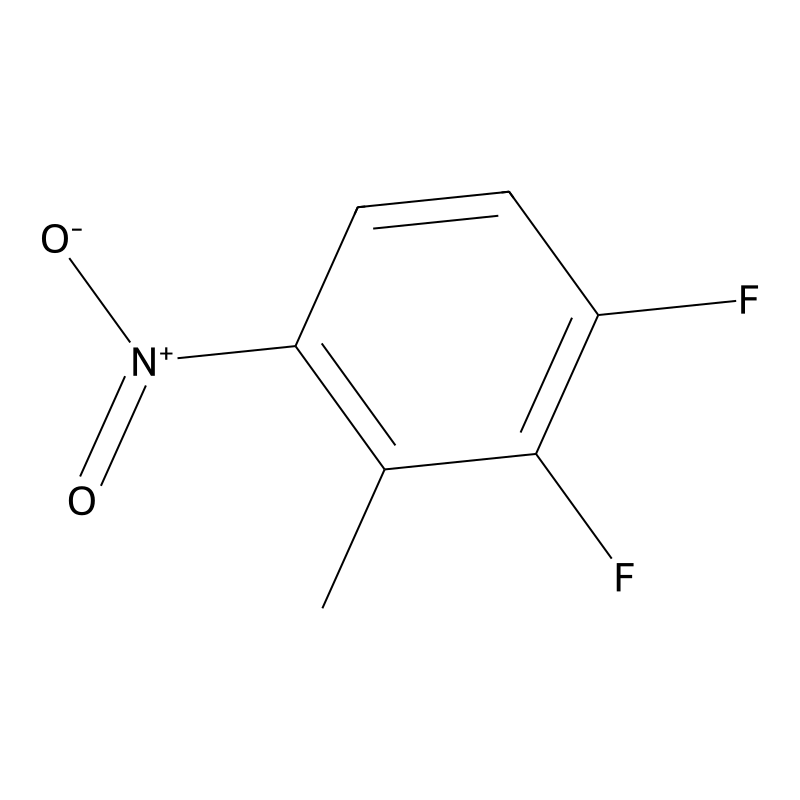
Content Navigation
CAS Number
914348-35-9
Product Name
1,2-Difluoro-3-methyl-4-nitrobenzene
IUPAC Name
1,2-difluoro-3-methyl-4-nitrobenzene
Molecular Formula
C7H5F2NO2
Molecular Weight
173.12 g/mol
InChI
InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
InChI Key
ODMLBEQUDLHJMW-UHFFFAOYSA-N
SMILES
CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Canonical SMILES
CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
- Origin: There is limited information available on the natural occurrence of 1,2-Difluoro-3-methyl-4-nitrobenzene. It is likely a synthetic compound, potentially derived from the nitration and fluorination of 3-methyltoluene [].
- Significance: Research on 1,2-Difluoro-3-methyl-4-nitrobenzene is limited. However, due to the presence of functional groups like nitro (-NO2) and fluorine (-F), it might hold potential as a precursor for the synthesis of other valuable molecules in fields like pharmaceuticals or materials science.
Molecular Structure Analysis
The key features of 1,2-Difluoro-3-methyl-4-nitrobenzene's structure include:
- A central benzene ring with alternating single and double bonds.
- Two fluorine atoms attached to positions 1 and 2 of the benzene ring.
- A methyl group (-CH3) attached at position 3.
- A nitro group (-NO2) attached at position 4.
The presence of electron-withdrawing groups like the nitro and fluorine groups can affect the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions (EAS) [].
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the nitro and fluorine groups can activate the benzene ring for reactions with electrophiles (electron-deficient species). For instance, it could react with halogens (Cl2, Br2) or strong acids (HNO3, H2SO4) to introduce new substituents on the ring []. (Balanced chemical equations will depend on the specific electrophile used).
- Reduction: The nitro group can potentially be reduced to an amine group (-NH2) under appropriate conditions using reducing agents [].
Physical And Chemical Properties Analysis
- Solid state at room temperature: Aromatic nitro compounds tend to be solids due to their intermolecular forces.
- Relatively high melting and boiling points: The presence of strong C-C and C-N bonds within the molecule suggests high energy requirements for phase changes.
- Low solubility in water: The hydrophobic nature of the aromatic ring and the nitro group likely limits water solubility.
- Moderate solubility in organic solvents: Aromatic nitro compounds often dissolve well in nonpolar organic solvents like dichloromethane or benzene.
As mentioned earlier, research on 1,2-Difluoro-3-methyl-4-nitrobenzene is limited. There is no documented information on its specific mechanism of action in any biological or chemical systems.
Due to the lack of specific research on 1,2-Difluoro-3-methyl-4-nitrobenzene, it's important to handle it with caution assuming similar properties to other aromatic nitro compounds. Potential hazards include:
- Toxicity: Aromatic nitro compounds can be toxic if ingested or inhaled.
- Flammability: Organic compounds with aromatic rings can be flammable.
- Reactivity: The nitro group can be reactive with strong reducing agents, potentially leading to exothermic reactions.
XLogP3
2.3
Wikipedia
2,3-Difluoro-6-nitrotoluene
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
